molecular formula C11H14ClFO B14041222 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Cat. No.: B14041222
M. Wt: 216.68 g/mol
InChI Key: ITGQKVRJXGINBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2-fluorobenzene and 3-chloropropyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 3-chloropropyl group is introduced to the benzene ring through a nucleophilic substitution reaction, where the chlorine atom is replaced by the ethoxy group on the benzene ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemicals.

    Biology: In biological research, the compound can be used to study the effects of specific chemical modifications on biological systems. It may also be used in the development of new pharmaceuticals.

    Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design and synthesize new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the ethoxy and fluorine groups on the benzene ring, along with the 3-chloropropyl group, makes it distinct from other similar compounds. This unique structure allows for specific interactions and applications in various fields of research and industry.

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene

InChI

InChI=1S/C11H14ClFO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3

InChI Key

ITGQKVRJXGINBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCCCl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.